molecular formula C11H14N2 B1213789 2-(6-methyl-1H-indol-3-yl)ethanamine CAS No. 62500-90-7

2-(6-methyl-1H-indol-3-yl)ethanamine

Cat. No. B1213789
CAS RN: 62500-90-7
M. Wt: 174.24 g/mol
InChI Key: GEVXFHYJXGYXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including “2-(6-methyl-1H-indol-3-yl)ethanamine,” often involves complex reactions that can include cyclization, substitution, and rearrangement steps. A method reported involves the cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone to synthesize novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives (Kumbhare et al., 2013). These methods demonstrate the complexity and versatility in the synthesis of indole-based compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives, including “2-(6-methyl-1H-indol-3-yl)ethanamine,” is crucial for their chemical behavior and biological activity. Structural evaluations often involve spectroscopic methods such as IR, 1H NMR, and mass spectroscopy, alongside single-crystal X-ray diffraction analysis to determine the precise arrangement of atoms within the molecule. For example, the synthesis and structural evaluation of indole and gramine derivatives provide insights into their molecular configurations and intermolecular interactions, which are essential for understanding their chemical properties (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which significantly influence their chemical properties. The reactions and properties of these compounds are often studied in the context of their potential as intermediates in the synthesis of more complex molecules or for their antimicrobial activities. For instance, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, highlighting the relationship between chemical structure and biological activity (Kumbhare et al., 2013).

Physical Properties Analysis

The physical properties of “2-(6-methyl-1H-indol-3-yl)ethanamine” and related compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The determination of these properties is essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and pH-dependence, are critical for their application in chemical synthesis and drug design. These properties are determined by the indole core's electronic structure and the substituents attached to it. Studies on the synthesis, structural evaluation, and chemical behavior of indole derivatives provide valuable information on their potential uses in various scientific fields.

  • Kumbhare et al. (2013) for synthesis and antimicrobial activity studies (source).
  • Lovel Kukuljan et al. (2016) for synthesis and structural evaluation (source).

Scientific Research Applications

Synthesis and Chemical Modifications

  • N-Desmethyltriptans Synthesis : A straightforward method for synthesizing N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, which are metabolites of tryptans, highlights the significance of simple and efficient isolation of N-desmethyltriptans derivatives (Mittapelli et al., 2009).

DNA Binding and Antimicrobial Activity

  • DNA Binding and Cytotoxicity Studies : Cu(II) complexes with tridentate ligands, including variants of 1H-indole ethanamines, demonstrate good DNA binding propensity and minor structural changes in DNA. These complexes exhibit low toxicity for different cancer cell lines (Kumar et al., 2012).
  • Antimicrobial Activity : Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives show in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species (Kumbhare et al., 2013).

Catalytic and Biological Activities

  • Trinuclear Rare-Earth Metal Amido Complexes : Novel trinuclear rare-earth metal amido complexes, incorporating indolyl in various bonding modes, display high catalytic activity for C-P bond formation in hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
  • Cytotoxic Effects on Cancer Cells : Marine bisindole alkaloid derivatives of 2,2-bis(6-bromo-1H-indol-3-yl) ethanamine exhibit cytotoxic effects on human cancer cells, with apoptotic activity correlated to specific structural features (Burattini et al., 2022).

Structural and Synthetic Developments

  • Synthesis of Novel Indole-Derived Thioureas : 2-(1H-indol-3-yl)ethylthiourea derivatives exhibit antimicrobial and antiviral activities, including potent activity against HIV-1 (Sanna et al., 2018).
  • Asymmetric Synthesis of Indole Derivatives : Enantioselective iso-Pictet-Spengler reactions with α-ketoamides lead to underexplored indole core structures, useful in medicinal chemistry (Schönherr & Leighton, 2012).

properties

IUPAC Name

2-(6-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVXFHYJXGYXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978098
Record name 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-1H-indol-3-yl)ethanamine

CAS RN

62500-90-7
Record name 1H-Indole-3-ethanamine, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 6-methyl-7-bromo-1 H-indole-3-ethanamine was contacted with Pd/C H2 in the presence of ethanol and triethylamine. The resulting material was evaporated and partitioned between base/CHCl3. The organic phase was dried, concentrated, and dried. The resulting material was taken up into methanol and added to ethereal HCl. The resulting material was washed and vacuum dried.
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6-methyl-7-bromo-1 H-indole-3-ethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Zimmerman, A Khatri… - Journal of Medicinal …, 2014 - ACS Publications
NMDA receptors are tetrameric complexes composed of GluN1 and GluN2A–D subunits that mediate a slow Ca 2+ -permeable component of excitatory synaptic transmission. NMDA …
Number of citations: 54 pubs.acs.org

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